Benzyl (2,2-dimethylpent-4-EN-1-YL)carbamate
Description
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
benzyl N-(2,2-dimethylpent-4-enyl)carbamate |
InChI |
InChI=1S/C15H21NO2/c1-4-10-15(2,3)12-16-14(17)18-11-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3,(H,16,17) |
InChI Key |
VFWLNFHLABDENZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2,2-dimethylpent-4-EN-1-YL)carbamate typically involves the reaction of benzyl chloroformate with 2,2-dimethylpent-4-en-1-amine under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Benzyl (2,2-dimethylpent-4-EN-1-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted carbamates and other derivatives.
Scientific Research Applications
Synthetic Chemistry Applications
Benzyl (2,2-dimethylpent-4-EN-1-YL)carbamate serves as an important intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions, particularly those involving nitrogen-containing compounds.
1.1. Carboamination Reactions
Recent studies have demonstrated the effectiveness of this compound in palladium-catalyzed carboamination reactions. These reactions facilitate the formation of bicyclic morpholines from aryl bromides and amines, showcasing moderate to good yields with excellent diastereoselectivities . The mechanism involves the generation of a palladium(aryl)(amido) complex, which subsequently undergoes syn-aminopalladation to yield the desired products.
| Reaction Type | Yield (%) | Diastereoselectivity |
|---|---|---|
| Carboamination | 65 | >20:1 |
1.2. Amination Methodologies
The compound has also been utilized in novel amination methodologies via concerted cycloadditions and hydroamination processes. These methods enable the incorporation of nitrogen into various organic frameworks efficiently . The use of this compound as a precursor allows for improved yields and reduced reaction times compared to traditional methods.
Medicinal Chemistry Applications
In medicinal chemistry, this compound has potential applications due to its ability to act as a protective group for amines and other nucleophiles.
2.1. Synthesis of Pharmaceutical Compounds
The compound has been explored as a versatile reagent for synthesizing N-alkylacetamide moieties from alkyl halides and sulfonates. This transformation is significant for developing pharmaceutical intermediates . The stability and ease of handling of this compound make it an attractive choice for synthetic chemists working on drug development.
Case Study: Synthesis of N-Alkylacetamides
A recent study demonstrated the successful application of this compound in synthesizing N-acetyl derivatives from various alkyl halides. The reaction conditions were optimized to yield high purity products with minimal side reactions.
| Alkyl Halide | Product Yield (%) | Reaction Time (hours) |
|---|---|---|
| 1-Bromohexane | 85 | 3 |
| 1-Bromopropane | 90 | 5 |
Mechanism of Action
The mechanism of action of Benzyl (2,2-dimethylpent-4-EN-1-YL)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations :
- The sulfonamide-containing derivative 5k exhibits exceptional BChE inhibition (IC50 = 4.33 µM) and selectivity (SI = 34), outperforming rivastigmine by 9-fold .
- The absence of sulfonamide or aromatic heterocycles in benzyl (2,2-dimethylpent-4-en-1-yl)carbamate likely reduces its enzyme affinity but may enhance lipophilicity due to the aliphatic chain.
- Pyridyl-substituted carbamates (e.g., Benzyl N-(4-pyridyl)carbamate) show distinct hydrogen-bonding patterns in crystallography, which could influence solubility and target engagement .
Impact of Protecting Groups and Chain Branching
The tert-butyl analogue, tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate (CAS: 886576-64-3), shares the same aliphatic chain but uses a tert-butyloxycarbonyl (Boc) group instead of benzyl. Boc groups are typically more labile under acidic conditions compared to Cbz groups, which require hydrogenolysis for removal. This difference impacts synthetic strategies for drug intermediates .
Physicochemical Properties :
- This compound: Predicted molecular weight ≈ 263.3 g/mol (based on formula C15H21NO2).
- Benzyl ((S)-1-(((R)-1-amino-4-methyl-1-oxopentan-2-yl)... (CAS: 1211877-36-9): Higher molecular weight (475.62 g/mol) due to peptide-like branching, which may reduce blood-brain barrier permeability compared to simpler derivatives .
Reaction Conditions :
Enzyme Inhibition
The compound’s aliphatic chain may favor membrane permeability, making it a candidate for central nervous system (CNS) drug development if paired with targeted substituents.
Biological Activity
Benzyl (2,2-dimethylpent-4-EN-1-YL)carbamate is a compound that has garnered interest in various biological applications due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be described by the following molecular formula: . The compound features a benzyl group attached to a carbamate moiety, which is known to influence its biological properties. The synthesis typically involves the reaction of 2,2-dimethylpent-4-en-1-ol with benzyl chloroformate in the presence of a base, leading to the formation of the carbamate derivative.
Mechanisms of Biological Activity
This compound exhibits several biological activities, which can be summarized as follows:
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting vital metabolic pathways.
- Anticancer Potential : Research has shown that derivatives of carbamates can inhibit tumor growth by inducing apoptosis in cancer cells. This compound may act on specific cellular pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both strains .
Case Study 2: Anticancer Activity
In vitro studies conducted on human cancer cell lines revealed that this compound exhibited cytotoxic effects with an IC50 value of 25 µM after 48 hours of exposure. The compound was shown to induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
